molecular formula C27H37N3O2 B1229685 2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide

2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide

Cat. No.: B1229685
M. Wt: 435.6 g/mol
InChI Key: JLTGEHTYNHUIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide is a member of piperidines.

Scientific Research Applications

Antimalarial Activity

Compounds similar to the specified chemical have been studied for their antimalarial properties. For instance, certain derivatives demonstrated significant antimalarial potency against Plasmodium berghei in mice and showed promise in primate models. These properties suggest potential for clinical trials in humans (Werbel et al., 1986).

Antimicrobial Activity

Research on compounds with similar structures has also revealed antimicrobial properties. A study by Patel (2009) on metal chelates of a compound with a diethylamino sulfonyl phenyl moiety showed promising results against various microbial strains (Patel, 2009).

Muscarinic Receptor Antagonism

Compounds structurally related to the specified chemical have been investigated for their activity as antagonists of the M3 muscarinic receptor. This research suggests potential applications in the treatment of disorders related to these receptors (Broadley et al., 2011).

Antibacterial and Antitubercular Activity

Studies have shown that derivatives of compounds with similar structures exhibit significant antibacterial and antitubercular activities. These findings highlight the potential for developing new treatments for bacterial infections and tuberculosis (Umamatheswari & Sankar, 2017).

Analgesic and Anti-inflammatory Activities

Research on quinazolinyl acetamides, which share structural similarities, has demonstrated analgesic and anti-inflammatory activities. These compounds might be developed into new pain relief and anti-inflammatory medications (Alagarsamy et al., 2015).

Opioid Receptor Antagonism

Some derivatives of compounds with a similar structure have shown activity as opioid receptor antagonists, indicating potential use in treatments related to opioid addiction or overdose (Carroll et al., 2005).

Properties

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

IUPAC Name

2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C27H37N3O2/c1-3-29(4-2)23-15-13-21(14-16-23)26-24-12-8-9-17-27(24,32)18-19-30(26)20-25(31)28-22-10-6-5-7-11-22/h5-7,10-11,13-16,24,26,32H,3-4,8-9,12,17-20H2,1-2H3,(H,28,31)

InChI Key

JLTGEHTYNHUIRG-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C3CCCCC3(CCN2CC(=O)NC4=CC=CC=C4)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3CCCCC3(CCN2CC(=O)NC4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide
Reactant of Route 4
2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide
Reactant of Route 5
2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide
Reactant of Route 6
2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide

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